molecular formula C17H17N5O2 B2874972 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide CAS No. 2034548-24-6

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

Cat. No.: B2874972
CAS No.: 2034548-24-6
M. Wt: 323.356
InChI Key: UCMMDVGQXMWBJN-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is a synthetic chemical compound designed for research applications. Its structure incorporates a nicotinamide moiety linked to a phenylethyl chain that features a 2H-1,2,3-triazole group. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry known for its significant biological and pharmacological properties, making it a common feature in compounds investigated for various activities . The nicotinamide (vitamin B3) component is a precursor to essential cofactors like NAD+ and is itself a core structure in compounds that modulate key enzymes, such as nicotinamide N-methyltransferase (NNMT), which is a target in oncology and metabolic disease research . This specific molecular architecture suggests potential utility as a intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery programs. Researchers can leverage this compound in developing novel pharmacological agents, with potential applications in areas such as anticancer, antimicrobial, and anti-inflammatory research, given the established activities of its structural analogs . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-17-14(8-5-9-18-17)16(23)21-15(12-22-19-10-11-20-22)13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMMDVGQXMWBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar indole derivatives bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds can inhibit the action of certain neuropeptides. This suggests that 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide might interact with its targets to modulate their activity.

Result of Action

Similar compounds have been shown to induce apoptosis via cell cycle arrest, suggesting that this compound might have similar effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide/Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Core Structure : Benzamide (aromatic benzene ring) vs. nicotinamide (pyridine ring).
  • Substituents : The benzamide derivative has a 3-methyl group and a hydroxy-dimethylethyl side chain, functioning as an N,O-bidentate directing group for metal-catalyzed C–H activation.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
  • Core Structure : Acetamide linked to a benzothiazole ring (electron-deficient heterocycle) vs. nicotinamide.
  • Substituents : A 3-methoxyphenyl group and a trifluoromethylbenzothiazole group enhance lipophilicity and metabolic stability.
  • Key Difference : The benzothiazole moiety may confer distinct electronic properties compared to the pyridine-triazole system in the target compound.

Chloroacetamide Agrochemicals ()

Examples: Alachlor, Pretilachlor, Dimethenamid

  • Core Structure : Chloroacetamide with alkyl/aryl substituents.
  • Function : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis.
  • agrochemical) applications, with possible roles in enzyme inhibition or receptor modulation.

Triazole-Containing Compounds ()

  • Synthetic Relevance: The target compound’s triazole group likely derives from CuAAC, a method optimized for regioselective 1,4-substituted triazole formation . This contrasts with non-catalytic methods, which yield mixtures of regioisomers.
  • Functional Advantage : Triazoles enhance binding affinity through dipole interactions and hydrogen bonding, a feature absent in simpler amides like those in or 4.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Applications Synthetic Method Highlight
2-Methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide Nicotinamide 2-methoxy, phenyl-ethyl-triazole Medicinal chemistry CuAAC for triazole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, hydroxy-dimethylethyl Metal-catalyzed C–H activation Mitsunobu reaction
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Acetamide 3-methoxyphenyl, trifluoromethylbenzothiazole Drug design Amide coupling
Alachlor Chloroacetamide 2,6-diethylphenyl, methoxymethyl Herbicide Nucleophilic substitution

Research Implications and Limitations

  • Structural Insights : The triazole and pyridine groups in the target compound may improve binding specificity compared to simpler amides, though direct pharmacological data are lacking.
  • Knowledge Gaps: No crystallographic data for the target compound are provided; tools like SHELXL or WinGX could elucidate its 3D conformation .

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